molecular formula C15H18N2O B12463652 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

Cat. No.: B12463652
M. Wt: 242.32 g/mol
InChI Key: VBOOVOUITYLREU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-5-phenyl-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Comparison with Similar Compounds

  • 2-Cyclohexyl-5-phenyl-1H-pyrazol-4-one
  • 2-Cyclohexyl-5-phenyl-1H-pyrazol-5-one
  • 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-thione

Uniqueness: 2-Cyclohexyl-5-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-cyclohexyl-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H18N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2

InChI Key

VBOOVOUITYLREU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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